Cas no 2680704-86-1 (Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate)

ベンジル4-(1-ヒドロキシプロパン-2-イル)ピペラジン-1-カルボキシレートは、ピペラジン骨格にヒドロキシプロピル基とベンジルオキシカルボニル保護基を有する有機化合物です。分子構造中のヒドロキシル基はさらなる誘導体化が可能な官能基として機能し、医薬品中間体や有機合成の構築ブロックとしての応用が期待されます。保護基としてのCbz基(ベンジルオキシカルボニル基)は選択的脱保護が可能なため、多段階合成における中間体として有用です。この化合物の特徴は、官能基の多様性と安定性にあり、創薬化学や精密有機合成において重要な役割を果たす可能性を秘めています。

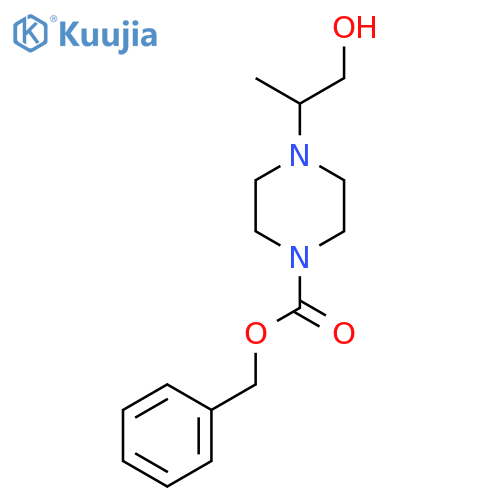

2680704-86-1 structure

商品名:Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate

Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate

- 2680704-86-1

- EN300-7031541

- Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate

-

- インチ: 1S/C15H22N2O3/c1-13(11-18)16-7-9-17(10-8-16)15(19)20-12-14-5-3-2-4-6-14/h2-6,13,18H,7-12H2,1H3

- InChIKey: SVEQIUNALOVVTI-UHFFFAOYSA-N

- ほほえんだ: OCC(C)N1CCN(C(=O)OCC2C=CC=CC=2)CC1

計算された属性

- せいみつぶんしりょう: 278.16304257g/mol

- どういたいしつりょう: 278.16304257g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 298

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 53Ų

Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7031541-0.25g |

benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate |

2680704-86-1 | 95.0% | 0.25g |

$579.0 | 2025-03-12 | |

| Enamine | EN300-7031541-0.05g |

benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate |

2680704-86-1 | 95.0% | 0.05g |

$528.0 | 2025-03-12 | |

| Enamine | EN300-7031541-10.0g |

benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate |

2680704-86-1 | 95.0% | 10.0g |

$2701.0 | 2025-03-12 | |

| Enamine | EN300-7031541-1.0g |

benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate |

2680704-86-1 | 95.0% | 1.0g |

$628.0 | 2025-03-12 | |

| Enamine | EN300-7031541-2.5g |

benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate |

2680704-86-1 | 95.0% | 2.5g |

$1230.0 | 2025-03-12 | |

| Enamine | EN300-7031541-0.5g |

benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate |

2680704-86-1 | 95.0% | 0.5g |

$603.0 | 2025-03-12 | |

| Enamine | EN300-7031541-0.1g |

benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate |

2680704-86-1 | 95.0% | 0.1g |

$553.0 | 2025-03-12 | |

| Enamine | EN300-7031541-5.0g |

benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate |

2680704-86-1 | 95.0% | 5.0g |

$1821.0 | 2025-03-12 |

Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

2680704-86-1 (Benzyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate) 関連製品

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬